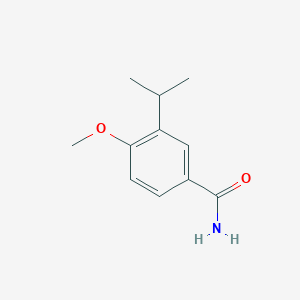

3-Isopropyl-4-methoxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

4-methoxy-3-propan-2-ylbenzamide |

InChI |

InChI=1S/C11H15NO2/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7H,1-3H3,(H2,12,13) |

InChI Key |

LVGSFWVJFYTZDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)N)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Isopropyl 4 Methoxybenzamide

Established Approaches for Benzamide (B126) Core Synthesis

The formation of the amide bond is a cornerstone of organic synthesis, and numerous reliable methods have been developed for this transformation. These can be broadly categorized into direct amidation reactions and methods involving the use of coupling reagents.

Direct Amidation and Peptide Coupling Reagent-Mediated Syntheses

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but often kinetically slow process, typically requiring high temperatures. To circumvent these harsh conditions, a vast array of coupling reagents has been developed to activate the carboxylic acid for facile reaction with an amine at or near room temperature.

Commonly employed coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization in the case of chiral substrates. Phosphonium-based reagents, for instance, benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium/aminium reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective.

The general mechanism for these reagent-mediated amidations involves the in situ formation of a highly reactive activated intermediate, such as an O-acylisourea (with carbodiimides) or an active ester (with phosphonium/uronium reagents), which is then readily susceptible to nucleophilic attack by the amine.

Table 1: Common Peptide Coupling Reagents and Their Characteristics

| Reagent Class | Example(s) | Key Features |

|---|---|---|

| Carbodiimides | DCC, EDC | Widely used, cost-effective. Byproducts can be difficult to remove. |

| Phosphonium Salts | PyBOP | High coupling efficiency, low racemization. |

Nucleophilic Aromatic Substitution Strategies for Methoxy (B1213986) Group Introduction

Nucleophilic aromatic substitution (SNAr) provides a viable pathway for the introduction of a methoxy group onto an aromatic ring. This reaction is contingent on the presence of a good leaving group, typically a halide, and activating electron-withdrawing groups positioned ortho or para to the leaving group. The electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In the context of synthesizing 3-isopropyl-4-methoxybenzamide, an SNAr reaction could be envisioned on a substrate such as 3-isopropyl-4-halobenzamide. The reaction would proceed by the attack of a methoxide (B1231860) source, such as sodium methoxide, on the carbon bearing the leaving group. The presence of the benzamide group, which is moderately electron-withdrawing, can facilitate this reaction, although the activating effect is not as pronounced as that of a nitro group. The reaction conditions, including solvent and temperature, would need to be optimized to achieve a good yield.

Regioselective Introduction of Isopropyl and Methoxy Moieties onto the Benzene (B151609) Ring of Benzamide

The key challenge in the synthesis of this compound lies in the regioselective installation of the isopropyl and methoxy groups at the 3- and 4-positions of the benzamide core, respectively. This can be achieved either by functionalizing a pre-existing benzamide or by constructing the substituted benzoic acid precursor first, followed by amidation.

Synthesis of 3-Isopropyl-4-methoxybenzoic Acid Precursors via Directed Ortho Metalation or Electrophilic Aromatic Substitution

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Both the amide and methoxy groups can act as DMGs.

For instance, starting with 4-methoxybenzamide, the amide group, being a stronger DMG than the methoxy group, would direct lithiation to the C-3 position. Subsequent quenching of the resulting aryllithium intermediate with an isopropylating agent, such as isopropyl bromide, would yield the desired this compound. The choice of the organolithium reagent and reaction conditions is crucial to ensure high regioselectivity and avoid side reactions.

Electrophilic Aromatic Substitution (EAS) , such as Friedel-Crafts alkylation, is another classical approach for introducing an isopropyl group. However, controlling the regioselectivity can be challenging. The methoxy group is a strong ortho, para-director. Therefore, the Friedel-Crafts isopropylation of 4-methoxybenzoic acid or its derivatives would be expected to yield a mixture of the 2-isopropyl and 3-isopropyl isomers, with the latter potentially being the minor product due to steric hindrance. To achieve the desired 3-isopropylation, a blocking group strategy might be necessary, or alternative electrophilic isopropylation methods with enhanced regioselectivity would need to be employed.

Conversion of Carboxylic Acid Derivatives to the this compound Moiety

Once the 3-isopropyl-4-methoxybenzoic acid precursor is synthesized, its conversion to the corresponding primary amide can be achieved through several well-established methods. A common approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-isopropyl-4-methoxybenzoyl chloride can then be treated with ammonia (B1221849) or an ammonia equivalent to furnish the desired benzamide.

Alternatively, the direct amidation methods and peptide coupling reagents discussed in section 2.1.1 can be directly applied to 3-isopropyl-4-methoxybenzoic acid to achieve the same transformation, often under milder conditions and with higher functional group tolerance.

Exploration of Novel Synthetic Methodologies Applicable to this compound Derivatives

Modern synthetic organic chemistry has seen a surge in the development of novel methodologies that could be applicable to the synthesis of complex benzamides like this compound.

C-H Activation strategies are at the forefront of this innovation. These methods allow for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom- and step-economical approach. For example, transition metal-catalyzed C-H activation could potentially be used for the direct ortho-isopropylation of 4-methoxybenzamide, bypassing the need for pre-functionalization or the use of stoichiometric organometallic reagents. The choice of the metal catalyst and directing group is paramount for achieving high regioselectivity. Ruthenium and rhodium catalysts have shown promise in directing C-H functionalization ortho to an amide directing group.

Catalytic Amidation Reactions that proceed without the need for stoichiometric coupling reagents are also an area of active research. These methods often employ catalysts based on boron or other Lewis acids and typically require conditions that allow for the removal of water to drive the reaction to completion. While still under development for broad applicability, these catalytic approaches represent a greener and more sustainable alternative to traditional amidation methods.

Table 2: Comparison of Synthetic Strategies for this compound

| Strategy | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|

| Directed Ortho Metalation | 4-Methoxybenzamide | High regioselectivity for C-3 functionalization. | Requires stoichiometric strong base, cryogenic temperatures. |

| Electrophilic Aromatic Substitution | 4-Methoxybenzoic acid | Utilizes readily available starting materials. | Poor regioselectivity, potential for polyalkylation. |

Metal-Catalyzed Cross-Coupling Reactions for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late stage of the synthesis. This approach provides rapid access to a diverse range of analogs for structure-activity relationship (SAR) studies. Metal-catalyzed cross-coupling reactions are a cornerstone of LSF, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

For a molecule like this compound, late-stage functionalization would typically target the aromatic C-H bonds for the introduction of new substituents. Palladium-catalyzed reactions are particularly prominent in this area. While specific examples for this compound are not extensively documented in publicly available literature, the principles of C-H activation and cross-coupling on analogous benzamide systems are well-established.

Table 1: Hypothetical Palladium-Catalyzed C-H Arylation of this compound

| Entry | Arylating Agent | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 85 |

| 2 | 1-Bromo-3,5-difluorobenzene | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 78 |

| 3 | 2-Bromopyridine | PdCl₂(dppf) | - | Na₂CO₃ | DMF | 65 |

This data is illustrative and based on general knowledge of similar reactions.

The regioselectivity of such reactions is often directed by the amide group, favoring functionalization at the ortho position (C5) due to the formation of a stable palladacycle intermediate. The isopropyl and methoxy groups on the benzene ring also influence the electronic and steric environment, which can affect the reaction's efficiency and selectivity.

Investigation of Hypervalent Iodine Catalysis for Analogous Benzamide Oxidations and Functionalizations

Hypervalent iodine compounds have emerged as mild, environmentally friendly, and highly selective reagents and catalysts for a variety of organic transformations. rsc.org Their reactivity often mimics that of transition metals, making them attractive alternatives. rsc.org In the context of benzamides, hypervalent iodine(III) and iodine(V) species can catalyze oxidative C-H functionalization and other transformations.

Research on analogous systems has demonstrated the utility of hypervalent iodine catalysis for intramolecular C-H amination of N-alkoxybenzamides to form lactams. rsc.org While this compound itself does not have an N-alkoxy group, this highlights the potential for functionalizing the benzamide core using these methods. Furthermore, hypervalent iodine reagents, in conjunction with transition metal catalysts like copper, can be used for various functionalizations of unactivated C-H bonds. mdpi.com

Table 2: Potential Hypervalent Iodine-Catalyzed Functionalizations of Benzamide Analogs

| Transformation | Hypervalent Iodine Reagent | Catalyst | Functional Group Introduced | Reference Reaction Type |

| C-H Azidation | Iodosylbenzene/TMSN₃ | Rh₂(esp)₂ | Azide | C-H Amination |

| C-H Acetoxylation | PhI(OAc)₂ | Pd(OAc)₂ | Acetoxy | C-H Oxidation |

| Oxidative Cyclization | PhI(TFA)₂ | - | Heterocycle formation | Intramolecular C-N bond formation |

This table represents potential applications based on known reactivity of hypervalent iodine reagents with similar substrates.

The mechanism of these reactions often involves the in-situ generation of a highly reactive iodine(III) or iodine(V) species from a pre-catalyst. This active species then participates in the bond-forming step. For instance, in an oxidative functionalization, the hypervalent iodine species can act as the oxidant to regenerate the active form of a primary transition metal catalyst.

Reaction Mechanism Elucidation in the Synthesis of this compound Analogs

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and extending the scope of synthetic methodologies. The elucidation of mechanisms for the synthesis of analogs of this compound often involves a combination of experimental studies (such as kinetic analysis and intermediate trapping) and computational modeling.

For metal-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle consisting of:

Oxidative Addition: The active metal catalyst (e.g., Pd(0)) inserts into the carbon-halide bond of the coupling partner.

Transmetalation or C-H Activation: The organometallic coupling partner transfers its organic group to the metal center, or in the case of C-H functionalization, the metal catalyst activates a C-H bond of the substrate. For benzamides, this step is often facilitated by coordination of the amide oxygen to the metal.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, forming the final product and regenerating the active catalyst.

In the context of hypervalent iodine-catalyzed reactions, the mechanism can be more varied. For example, in an intramolecular C-H amination of an N-alkoxybenzamide, the proposed mechanism involves the oxidation of the iodine pre-catalyst, followed by N-H deprotonation and subsequent reductive elimination to form the C-N bond. rsc.org

Structure Activity Relationship Sar and Ligand Design Principles for 3 Isopropyl 4 Methoxybenzamide

Comprehensive Analysis of Substituent Effects on Benzamide (B126) Scaffolds

The nature and position of substituents on the benzamide ring are critical determinants of a ligand's pharmacological profile. The interplay between steric, electronic, and hydrophobic properties of these substituents dictates the molecule's ability to fit into a binding pocket and form favorable interactions.

The isopropyl group at the meta-position of the benzamide ring significantly influences the compound's steric and hydrophobic profile. While direct studies on 3-isopropyl-4-methoxybenzamide are not extensively detailed in the available literature, the principles of medicinal chemistry allow for an analysis of its likely contributions.

Steric Effects : The isopropyl group is bulkier than a methyl or ethyl group and can play a crucial role in orienting the ligand within a receptor's binding site. This steric bulk can either be beneficial, by forcing the molecule into an active conformation and making favorable van der Waals contacts, or detrimental, by causing steric clashes with the receptor surface. For example, in some classes of compounds, increasing the steric hindrance of substituents can lead to decreased inhibitory activities.

Hydrophobic Interactions : As a lipophilic moiety, the isopropyl group can engage in hydrophobic interactions with nonpolar amino acid residues in a binding pocket. This is a common strategy to enhance binding affinity. The size and branching of the isopropyl group are comparable to that of a trifluoromethyl group, which can also affect active conformation and shield the molecule from metabolism.

Conformational Rigidity : The presence of a meta-substituent can restrict the rotation of the benzamide ring, which may reduce the entropic penalty upon binding and lead to higher affinity. The specific position at C-3 directs this influence toward a particular region of the binding site.

The methoxy (B1213986) group at the para-position is a common feature in many bioactive benzamides, and its role has been extensively studied. It contributes to the electronic properties and hydrogen-bonding capacity of the molecule.

Electronic Effects : The methoxy group is an electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating. This influences the acidity of the amide proton and the electron density of the aromatic ring, which can be crucial for interactions like pi-stacking or cation-pi interactions.

Hydrogen Bonding : The oxygen atom of the methoxy group is a hydrogen bond acceptor. This feature allows it to form specific hydrogen bonds with hydrogen bond donor residues (e.g., the side chains of serine, threonine, or asparagine) within a receptor pocket, thereby increasing binding affinity and specificity. Studies on certain dopamine (B1211576) receptor ligands have highlighted the importance of polar, H-bond donating/accepting para-substituents for enhanced binding affinity. nih.govnih.gov

Solubility and Metabolism : The methoxy group can slightly increase the polarity and aqueous solubility of the compound compared to an unsubstituted phenyl ring. However, it is also susceptible to O-demethylation by cytochrome P450 enzymes, which represents a potential metabolic liability.

The following table summarizes the general effects of common substituents on a benzamide scaffold, providing context for the specific contributions of the isopropyl and methoxy groups.

| Substituent | Position | Common Effects on Ligand Activity |

| Isopropyl | Meta (3) | Increases steric bulk and lipophilicity; can form hydrophobic interactions; may influence conformation. |

| Methoxy | Para (4) | Acts as a hydrogen bond acceptor; donates electron density to the ring; can influence solubility and metabolism. nih.govnih.gov |

| Halogens (F, Cl, Br) | Ortho, Meta, Para | Act as electron-withdrawing groups; can form halogen bonds; increase lipophilicity. nih.gov |

| Methyl | Ortho, Meta, Para | Increases lipophilicity; provides a small amount of steric bulk for hydrophobic interactions. nih.gov |

| Trifluoromethyl | Ortho, Meta, Para | Strong electron-withdrawing group; increases lipophilicity; can serve as a metabolically stable bioisostere for other groups. nih.gov |

The amide bond is a cornerstone of the benzamide scaffold, acting as a critical pharmacophore in many instances. Its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) is fundamental to its role in molecular recognition. mdpi.com

Hydrogen Bonding : The amide N-H and C=O groups can form crucial hydrogen bonds with amino acid residues in the active site of target enzymes or receptors, anchoring the ligand in a specific orientation. mdpi.com

Structural Rigidity : Due to resonance, the amide bond is planar and relatively rigid, which helps to limit the conformational flexibility of the molecule. This pre-organization can be advantageous for binding.

Bioisosteric Replacement : Modifying or replacing the amide linkage is a common strategy in drug design to improve properties like metabolic stability, cell permeability, or to probe the importance of the hydrogen bonding interactions. For instance, replacing the amide with a trifluoroethylamine moiety can mimic some properties of the amide bond while altering others, such as basicity and shape.

N-Substitution : Alkylating the amide nitrogen (creating a secondary or tertiary amide) removes the hydrogen bond donor capability of the N-H group. This can either abolish activity if that interaction is critical, or in some cases, improve potency or selectivity. Structure-activity analysis of certain Mycobacterium tuberculosis inhibitors indicated that a secondary amide (e.g., N-methyl amides) can be more potent than the corresponding primary amide. acs.org

Comparative SAR Studies with Structurally Related Benzamide Derivatives

To further understand the SAR of this compound, it is instructive to compare it with derivatives where the substitution pattern is altered, either by moving substituents to the amide nitrogen or by placing them on different ring systems.

Moving a substituent from the aromatic ring to the amide nitrogen can dramatically alter a compound's biological profile. A direct structural isomer of the title compound is N-isopropyl-4-methoxybenzamide.

Pharmacophore Orientation : In this compound, the isopropyl group is part of the rigid aromatic ring system. In N-isopropyl-4-methoxybenzamide, the isopropyl group is attached to the nitrogen, making it more flexible and placing its steric bulk in a different region relative to the core benzamide pharmacophore.

Hydrogen Bonding : The primary amide of this compound has two N-H protons available for hydrogen bonding (if unsubstituted). In contrast, N-isopropyl-4-methoxybenzamide is a secondary amide with only one N-H proton. This change fundamentally alters the hydrogen bonding pattern. If the target receptor requires a hydrogen bond donor at that position, the N-substituted analog may retain or even enhance activity. However, if the space is sterically constrained or if the N-H is not involved in a critical interaction, N-substitution can be used to explore other hydrophobic pockets.

Physicochemical Properties : N-substitution generally increases lipophilicity, which can affect solubility, cell membrane permeability, and plasma protein binding.

The table below contrasts the structural features of C-substituted versus N-substituted isomers.

| Compound | Substituent Position | Key SAR Features |

| This compound | Isopropyl on Carbon-3 | Steric bulk and hydrophobicity directed from the aromatic ring; retains primary amide for H-bonding. |

| N-Isopropyl-4-methoxybenzamide | Isopropyl on Nitrogen | Steric bulk is proximal to the amide bond; reduces H-bond donor capacity to one N-H; increased lipophilicity. chemsynthesis.comchiralen.com |

Another common strategy in ligand design is to replace the substituted benzene (B151609) ring with a heterocyclic ring system. This can improve properties such as solubility, introduce new hydrogen bonding opportunities, and alter the metabolic profile. Attaching an isopropyl group to these heterocycles allows for the exploration of its steric and hydrophobic contributions in a different chemical context.

Bioisosteric Replacement : Heterocycles like thiadiazole, isoxazole, or even piperidine (B6355638) can act as bioisosteres for the phenyl ring. They maintain a scaffold for attaching key functional groups while altering the electronic distribution and vectoral properties of the molecule.

SAR of Heterocyclic Benzamides : Studies on benzamide derivatives have shown that incorporating 5- and 6-membered heterocyclic rings can lead to potent biological activity. For instance, in a series of antitubercular benzamides, replacing a substituted phenyl ring with furan (B31954) or thiophene (B33073) rings resulted in compounds with excellent activity. acs.org The electronic nature of the heterocycle (electron-rich like furan vs. electron-deficient like pyridine) can significantly impact potency. acs.org

Role of the Isopropyl Group : An isopropyl group attached to such a heterocyclic moiety would still provide steric bulk and a hydrophobic surface for potential interactions. Its precise effect would depend on its position on the heterocycle and the geometry of the receptor's binding pocket. For example, a 4-aryl-piperidine moiety is a common fragment in pharmaceuticals, where the piperidine ring acts as a scaffold and influences solubility and receptor interactions. researchgate.net An isopropyl group on this piperidine could further modulate these properties.

Computational Approaches in SAR Elucidation for this compound Analogs

Computational methods have become indispensable in modern drug discovery, providing a rapid and cost-effective means to explore the vast chemical space of potential drug candidates. For analogs of this compound, these approaches can elucidate the key structural features that govern their biological activity, thereby facilitating the design of more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of unsynthesized analogs.

For a series of hypothetical this compound analogs, a typical 2D-QSAR study would involve the calculation of a wide range of molecular descriptors. These can be broadly categorized as follows:

Topological descriptors: These describe the connectivity of atoms in a molecule and include indices such as molecular connectivity indices and Kier's shape index.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Steric descriptors: These describe the size and shape of the molecule, for example, molecular weight and molar refractivity.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common example.

Once these descriptors are calculated for a training set of molecules with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build the QSAR model. A robust QSAR model will have high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating a strong correlation between the descriptors and the biological activity, as well as good predictive power. nih.gov

For instance, a hypothetical QSAR model for a series of this compound analogs might reveal that increased hydrophobicity at a particular position and the presence of a hydrogen bond donor at another are positively correlated with activity, while increased steric bulk in a certain region is detrimental. Such a model provides a quantitative framework for understanding the SAR and allows for the prediction of activity for new, rationally designed analogs.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzamide Analogs

| Descriptor Type | Example Descriptor | Information Encoded | Potential Influence on Activity |

|---|---|---|---|

| Topological | Kier's Shape Index (¹κ) | Molecular shape and flexibility | Can influence binding pocket fit |

| Electronic | Dipole Moment | Polarity and charge distribution | Affects long-range interactions with the target |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Can impact steric hindrance at the binding site |

| Hydrophobic | LogP | Lipophilicity | Influences membrane permeability and hydrophobic interactions |

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed view by considering the 3D arrangement of the molecules. nih.gov These methods calculate steric and electrostatic fields around the molecules and correlate these fields with biological activity. The results are often visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to enhance or diminish activity.

Pharmacophore Development and Virtual Screening Strategies

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are crucial tools in drug design and can be developed based on a set of active ligands or the structure of the biological target itself.

For this compound analogs, a ligand-based pharmacophore model could be generated from a collection of known active compounds. This model might consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, all arranged in a specific 3D geometry. nih.gov For example, a pharmacophore model for a series of benzamide derivatives might identify a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and two aromatic rings as essential features for activity. nih.gov

Table 2: Common Pharmacophoric Features and Their Potential Roles

| Feature | Description | Potential Interaction at the Target Site |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Interacts with hydrogen bond donor residues (e.g., -OH, -NH). |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Interacts with hydrogen bond acceptor residues (e.g., C=O, -N=). |

| Hydrophobic (HY) | A non-polar region of the molecule. | Engages in van der Waals interactions with hydrophobic pockets. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Can participate in π-π stacking or hydrophobic interactions. |

| Positive/Negative Ionizable | A group that can carry a formal positive or negative charge. | Forms ionic bonds or salt bridges with charged residues. |

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potentially active compounds with diverse chemical scaffolds. researchgate.net The hits from a virtual screen can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target protein before being prioritized for synthesis and biological testing. This strategy significantly streamlines the drug discovery process by focusing resources on the most promising candidates. nih.gov

Mechanistic Investigations of 3 Isopropyl 4 Methoxybenzamide and Its Potential Biological Activities

Cellular and Sub-cellular Mechanistic Pathways Modulated by 3-Isopropyl-4-methoxybenzamide

The interaction of this compound with its biological targets would initiate a cascade of cellular events, the nature of which can be inferred from studies on related compounds.

Understanding the interaction between a ligand like this compound and its target requires analysis of both the thermodynamics and kinetics of binding. Thermodynamics describes the stability of the ligand-target complex at equilibrium, quantified by the Gibbs free energy of binding (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. Kinetics, on the other hand, describes the speed at which the binding and dissociation events occur, defined by the association (k_on) and dissociation (k_off) rate constants.

These parameters are crucial as they define the potency and duration of a compound's effect. For example, a long target residence time (a slow k_off) can lead to a more sustained biological effect. These values are typically determined experimentally using biophysical techniques such as Isothermal Titration Calorimetry (ITC), which directly measures thermodynamic parameters, and Surface Plasmon Resonance (SPR), which is used to measure kinetic rate constants. While specific data for this compound is not available, these principles would govern its interactions with any identified biological targets.

Table 2: Key Parameters in Ligand-Target Binding

| Parameter | Symbol | Description | Relevance |

|---|---|---|---|

| Association Rate Constant | k_on | The rate at which a ligand binds to its target. | Influences how quickly a biological effect is initiated. |

| Dissociation Rate Constant | k_off | The rate at which a ligand dissociates from its target. | Determines the duration of the biological effect (residence time). |

| Gibbs Free Energy | ΔG | The overall energy change of the binding event at equilibrium. | Indicates the spontaneity and stability of the ligand-target complex. |

| Enthalpy | ΔH | The heat change associated with binding, reflecting changes in bonding interactions. | Contributes to the overall binding energy. |

| Entropy | ΔS | The change in disorder of the system upon binding, reflecting changes in conformational freedom and solvent organization. | Contributes to the overall binding energy. |

The binding of this compound to a receptor or enzyme would trigger specific downstream signaling pathways. Based on the potential targets identified, several pathways could be modulated:

Hedgehog Signaling Pathway: Research has shown that certain 2-methoxybenzamide (B150088) derivatives can act as potent inhibitors of the Hedgehog (Hh) signaling pathway. They achieve this by targeting the Smoothened (Smo) receptor, a key component of the pathway. Inhibition of Smo prevents its translocation into the primary cilium, thereby blocking the downstream cascade that leads to the activation of Gli transcription factors. Given that aberrant Hh signaling is implicated in various cancers, this represents a significant potential mechanism of action.

Cyclic AMP (cAMP) Pathway: If this compound interacts with 5-HT4 receptors, as suggested by studies on analogous compounds, it would likely modulate the adenylyl cyclase/cAMP pathway. Agonist binding to 5-HT4 receptors typically leads to the activation of the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP. This increase in intracellular cAMP can then activate Protein Kinase A (PKA) and other effectors, leading to a wide range of cellular responses depending on the cell type.

Elucidation of Structure-Mechanism Relationships for this compound and its Analogs

The structure of this compound, characterized by a benzamide (B126) core with an isopropyl group at the 3-position and a methoxy (B1213986) group at the 4-position, suggests several potential avenues for biological interaction. The exploration of structure-activity relationships (SAR) in analogous compounds provides valuable insights into how these specific functional groups may influence the compound's mechanism of action.

Research into a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides has identified these compounds as novel inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov This finding underscores the significance of the 4-methoxy group in this class of molecules for this particular biological target. The study explored various substituents at the 3-position, revealing that the nature of this group is critical for inhibitory potency. nih.gov For instance, the replacement of the piperidinyl-oxy moiety with other groups significantly altered the activity, indicating a specific binding pocket or interaction at the target site that is sensitive to the steric and electronic properties of the substituent at this position.

Further insights can be drawn from studies on other substituted benzamides. For example, research on 2-methoxybenzamide derivatives has shown their potential as inhibitors of the hedgehog signaling pathway, a critical pathway in cell differentiation and proliferation. nih.gov The position of the methoxy group, as well as other substituents on the benzamide ring, was found to be crucial for their inhibitory activity. This highlights that the substitution pattern on the benzamide ring is a key determinant of the biological target and the resulting pharmacological effect.

The table below summarizes the findings from a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamide analogs, which can be used to understand the structure-activity relationships relevant to the 3-substituted-4-methoxybenzamide scaffold.

| Compound ID | 3-Position Substituent | Amide Moiety | Biological Target | Key Findings |

| Analog Series 1 | Piperidin-4-yl)oxy | Various amides | Choline Transporter (CHT) | Benzylic heteroaromatic amides were most potent. nih.gov |

| ML352 (10m) | N-methylpiperidine ether | - | Choline Transporter (CHT) | Identified as a potent and selective inhibitor. nih.gov |

| Analog 10l | Unsubstituted piperidine (B6355638) ether | - | Choline Transporter (CHT) | Removal of the N-alkyl group led to much lower activity. nih.gov |

| Analog 10n | N-methylpiperidine at 3-position of piperidine | - | Choline Transporter (CHT) | Tolerated but less active than the 4-position isomer. nih.gov |

| Analog 10v | Unsubstituted phenol | - | Choline Transporter (CHT) | Inactive, highlighting the importance of the 3-substituent. nih.gov |

Based on these findings for analogous compounds, several hypotheses can be formulated regarding the structure-mechanism relationship of this compound:

Role of the 4-Methoxy Group: The consistent presence of the 4-methoxy group in active analogs suggests it may be involved in key interactions with the biological target, potentially through hydrogen bonding or by influencing the electronic properties of the aromatic ring.

Influence of the 3-Isopropyl Group: The isopropyl group at the 3-position would introduce a specific steric and lipophilic profile. Compared to the larger piperidinyl-oxy groups in the studied CHT inhibitors, the isopropyl group is smaller. Its effect on activity would depend on the specific topology of the binding site of a potential target. If the target has a moderately sized hydrophobic pocket at this position, the isopropyl group could contribute favorably to binding affinity.

The Benzamide Moiety: The primary amide group is a common feature in many enzyme inhibitors and receptor ligands, often participating in crucial hydrogen bonding interactions with the target protein.

Advanced Spectroscopic and Structural Analysis of 3 Isopropyl 4 Methoxybenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for elucidating the precise molecular structure of 3-Isopropyl-4-methoxybenzamide. By analyzing the chemical environment of each nucleus, NMR provides unambiguous evidence for the connectivity and arrangement of atoms.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides critical information about the hydrogen atoms in the molecule. In a typical spectrum recorded in deuterochloroform (CDCl₃), the aromatic protons appear as distinct signals in the downfield region. The proton at the 2-position is often a doublet, while the proton at the 6-position appears as a doublet of doublets due to coupling with neighboring protons. The proton at the 5-position shows up as a doublet. The methoxy (B1213986) group protons (–OCH₃) characteristically present as a sharp singlet, while the isopropyl group gives rise to a septet for the single methine (–CH) proton and a doublet for the six equivalent methyl (–CH₃) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. The carbonyl carbon (C=O) of the amide is typically found at the lowest field (highest ppm value). The aromatic carbons attached to the methoxy group and the isopropyl group, along with the other aromatic carbons, appear in the 110-165 ppm range. The methoxy carbon and the carbons of the isopropyl group resonate at higher fields.

2D NMR Spectroscopy: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming the assignments made from 1D spectra. COSY experiments reveal proton-proton coupling networks, clearly linking the isopropyl methine proton to its methyl protons. HSQC spectra correlate each proton to its directly bonded carbon atom, providing definitive C-H connectivity and completing the structural puzzle.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom or Group | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| Aromatic H-2 | ~7.7 | d | ~129 |

| Aromatic H-5 | ~6.9 | d | ~111 |

| Aromatic H-6 | ~7.8 | dd | ~128 |

| Methoxy (–OCH₃) | ~3.9 | s | ~56 |

| Isopropyl (–CH) | ~3.3 | sept | ~34 |

| Isopropyl (–CH₃) | ~1.2 | d | ~23 |

| Carbonyl (C=O) | - | - | ~168 |

| Aromatic C-1 | - | - | ~127 |

| Aromatic C-3 | - | - | ~138 |

| Aromatic C-4 | - | - | ~162 |

Note: The presented chemical shifts are approximate values and can vary based on the solvent and experimental conditions.

High-Accuracy Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion with extremely high precision, allowing for the determination of a unique molecular formula, which for this compound is C₁₁H₁₅NO₂.

The fragmentation pattern observed during mass spectrometry provides further structural verification. Under ionization, the molecule breaks apart in predictable ways. Common fragmentation pathways for benzamides include the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, this can lead to the formation of a benzoyl cation or other characteristic fragments resulting from the loss of the isopropyl or methoxy groups. libretexts.orglibretexts.org Analyzing these fragments helps to confirm the identity and structure of the compound.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy probes the molecular vibrations of the functional groups within this compound, offering a spectral fingerprint of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum displays characteristic absorption bands that correspond to specific functional groups. For this compound, key expected absorptions include:

N–H Stretching: The amide N–H bonds typically show one or two sharp bands in the 3400–3200 cm⁻¹ region.

C–H Stretching: Aromatic and aliphatic C–H stretching vibrations are observed between 3100 cm⁻¹ and 2850 cm⁻¹.

C=O Stretching: A very strong and sharp absorption from the amide carbonyl group is prominent around 1640 cm⁻¹. rsc.org

C–O Stretching: The aryl-alkyl ether bond of the methoxy group produces a strong band in the 1250 cm⁻¹ region. rsc.org

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Molecular Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute three-dimensional structure of a compound in the solid state. If a suitable single crystal of this compound can be grown, this technique can precisely map the atomic positions, yielding accurate measurements of bond lengths, bond angles, and torsion angles. researchgate.net

This analysis would also illuminate the intermolecular forces that dictate the crystal packing. A key interaction expected for this molecule is hydrogen bonding between the amide N–H group of one molecule and the carbonyl oxygen of a neighboring molecule, which often leads to the formation of well-ordered chains or dimeric structures in the crystal lattice. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Stereochemical Analysis (if applicable for chiral derivatives)

This compound is an achiral molecule, meaning it is superimposable on its mirror image and does not have a stereocenter. Consequently, it does not exhibit optical activity and would be silent in chiroptical spectroscopy techniques like Circular Dichroism (CD).

However, this technique would become indispensable if chiral derivatives of this compound were synthesized. For instance, the introduction of a chiral center elsewhere in the molecule would result in enantiomers. CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, could then be used to analyze the stereochemistry of these new chiral compounds, determine their enantiomeric purity, and potentially help in assigning their absolute configuration.

Theoretical and Computational Chemistry Studies of 3 Isopropyl 4 Methoxybenzamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve the Schrödinger equation, providing insights into electron distribution, molecular geometry, and energy levels. wikipedia.orgresearchgate.net For benzamide (B126) derivatives, these calculations are crucial for predicting reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Properties and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. The B3LYP functional combined with basis sets like 6-31G** or 6-311++G** is commonly employed for benzamide derivatives to predict their ground-state geometries, vibrational frequencies, and electronic properties with reasonable accuracy. researchgate.net

For similar benzamide structures, DFT calculations have been used to determine key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net Studies on related compounds show that electron-donating groups, like the methoxy (B1213986) group in 3-isopropyl-4-methoxybenzamide, influence the electron density distribution across the benzene (B151609) ring.

Vibrational analysis using DFT allows for the prediction of infrared and Raman spectra. Calculated frequencies are often scaled to correct for anharmonicity and to achieve better agreement with experimental data. researchgate.net This theoretical approach aids in the assignment of fundamental vibrational modes observed in experimental spectra. researchgate.net

Table 1: Representative Theoretical Electronic Properties for Benzamide Derivatives

| Property | Typical Method | Significance |

|---|---|---|

| HOMO Energy | DFT/B3LYP/6-31G** | Indicates electron-donating ability |

| LUMO Energy | DFT/B3LYP/6-31G** | Indicates electron-accepting ability |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G** | Relates to chemical reactivity and stability researchgate.net |

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. It involves mapping the potential energy surface by systematically changing dihedral angles to identify low-energy, stable conformations.

For benzamide derivatives, a key dihedral angle is the one between the plane of the aromatic ring and the amide group. mdpi.com In simple, non-sterically hindered benzamides, a planar conformation is often preferred to maximize conjugation. mdpi.com However, substitutions, such as the isopropyl group in this compound, can introduce steric hindrance that favors non-planar conformations. For example, a study on 2,6-difluoro-3-methoxybenzamide (B3025189) revealed that its lowest energy conformation is non-planar, with a dihedral angle of -27° between the carboxamide and the aromatic ring. mdpi.com This non-planarity was found to be crucial for its interaction with its biological target. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor). uni-muenchen.de

In benzamide derivatives, MEP analysis typically highlights negative potential regions around the oxygen atom of the carbonyl group and nitrogen atoms, identifying them as potential hydrogen bond acceptor sites. researchgate.net For this compound, the oxygen of the methoxy group would also represent a region of negative potential. This analysis helps in understanding where the molecule is most likely to interact with other molecules, including biological targets. researchgate.netuni-muenchen.de Natural Bond Orbital (NBO) analysis can complement MEP by quantifying charge distribution and analyzing intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the molecule's stability. researchgate.netresearchgate.net

Intermolecular Interaction Studies (e.g., hydrogen bonding, van der Waals forces) within a Biological Context

Intermolecular interactions are the forces that govern how molecules recognize and bind to each other. acs.org In a biological context, these non-covalent interactions are critical for a ligand's ability to bind to a protein's active site. The primary interactions include:

Hydrogen Bonding: These are strong, directional interactions involving a hydrogen atom and an electronegative atom like oxygen or nitrogen. acs.org The amide group (-CONH2) and the methoxy group (-OCH3) of this compound are capable of acting as hydrogen bond acceptors, while the N-H bonds of the amide can act as hydrogen bond donors. evitachem.comscience.gov

Van der Waals Forces: These include hydrophobic interactions, which are crucial for the binding of non-polar groups. The isopropyl group and the benzene ring of this compound would likely engage in hydrophobic interactions within a protein's binding pocket, contributing significantly to binding affinity. mdpi.comacs.org Replacing a smaller group with a larger one, like an isopropyl group, can enhance these interactions and increase potency. acs.org

Pi-Interactions: The aromatic benzene ring can participate in pi-pi stacking or pi-alkyl interactions with amino acid residues in a target protein. mdpi.com

Understanding these forces is essential for rational drug design, as optimizing these interactions can lead to more potent and selective compounds. acs.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. jscimedcentral.com The process involves sampling many possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. researchgate.netunirioja.es

For benzamide derivatives, docking studies have been instrumental in understanding their mechanism of action. For instance, docking of 2,6-difluoro-3-methoxybenzamide into the allosteric pocket of the FtsZ protein revealed key interactions: hydrogen bonds from the carboxamide group and strong hydrophobic interactions involving the aromatic ring and its substituents. mdpi.com

Molecular dynamics (MD) simulations can further refine the results of molecular docking. MD simulates the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the system. physchemres.org This technique can reveal how water molecules mediate interactions and how conformational changes in the protein or ligand affect binding. jscimedcentral.com Such simulations are critical for validating docking results and achieving a more dynamic and realistic model of the ligand-target interaction. physchemres.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-difluoro-3-methoxybenzamide |

| 3-methoxybenzamide |

| Hartree-Fock |

| Møller-Plesset perturbation theory |

Catalytic Applications of 3 Isopropyl 4 Methoxybenzamide Derivatives in Organic Synthesis

Exploration of the 3-Isopropyl-4-methoxybenzamide Scaffold for Organocatalysis

The benzamide (B126) scaffold has proven to be a robust platform for the design of hypervalent iodine organocatalysts. beilstein-journals.org The amide functionality can influence the electronic properties and steric environment of the iodine center, thereby modulating its catalytic activity. The exploration of a this compound scaffold is predicated on the successful application of its isomers, most notably 2-iodo-N-isopropyl-5-methoxybenzamide, in catalytic oxidation reactions. beilstein-journals.orgchemistryviews.org

The specific substitution pattern of the this compound core offers unique electronic and steric characteristics. The 4-methoxy group, being an electron-donating group, is expected to increase the electron density on the aromatic ring. This electronic enrichment can facilitate the initial oxidative step in the catalytic cycle, where the iodine atom is converted to its hypervalent state. The 3-isopropyl group, on the other hand, provides steric bulk near the reactive center. This steric hindrance can play a role in substrate recognition and influence the selectivity of the catalytic transformation. The interplay between the electron-donating methoxy (B1213986) group and the sterically demanding isopropyl group on this specific scaffold presents an intriguing basis for developing novel organocatalysts with potentially unique reactivity profiles compared to other substituted benzamides. researchgate.net

Design and Synthesis of Hypervalent Iodine Reagents Derived from this compound (based on precedents from 2-iodo-N-isopropyl-5-methoxybenzamide)

The design of effective hypervalent iodine catalysts from the this compound scaffold necessitates the introduction of an iodine atom onto the aromatic ring, typically positioned ortho to the amide group to enable intramolecular interactions. The logical target molecule would be 2-iodo-3-isopropyl-4-methoxybenzamide . The synthesis of this proposed catalyst can be guided by established procedures for its isomer, 2-iodo-N-isopropyl-5-methoxybenzamide. beilstein-journals.orgnih.gov

The synthesis would likely commence with a suitable starting material, such as 3-isopropyl-4-methoxybenzoic acid. A standard synthetic sequence would involve:

Iodination: Introduction of an iodine atom at the C2 position of the benzoic acid derivative. This can be achieved through electrophilic aromatic substitution using an appropriate iodinating agent.

Activation: Conversion of the resulting 2-iodo-3-isopropyl-4-methoxybenzoic acid into a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride.

Amidation: Reaction of the acyl chloride with isopropylamine (B41738) to yield the final precatalyst, 2-iodo-3-isopropyl-4-methoxybenzamide. nih.gov

This monovalent iodine compound serves as the precatalyst. The active hypervalent iodine species, either iodine(III) or iodine(V), is typically generated in situ during the reaction. This is accomplished by using a stoichiometric co-oxidant. Common oxidants for this purpose include Oxone® (potassium peroxymonosulfate), which is known to convert iodoarenes to their pentavalent iodyl state, or meta-chloroperoxybenzoic acid (m-CPBA). beilstein-journals.orgnih.gov The formation of the active catalyst is a critical step that initiates the catalytic cycle for the desired organic transformation. beilstein-journals.org

Applications in Selective Oxidation Reactions and Other Organic Transformations

Based on the performance of the precedent catalyst, 2-iodo-N-isopropyl-5-methoxybenzamide, derivatives of this compound are anticipated to be highly effective in the selective oxidation of alcohols. beilstein-journals.orgtcichemicals.com Research by Yakura et al. demonstrated that 2-iodo-N-isopropyl-5-methoxybenzamide, in the presence of Oxone® and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu₄NHSO₄), efficiently oxidizes a variety of alcohols at room temperature. beilstein-journals.orgchemistryviews.org

Specifically, secondary alcohols are converted to the corresponding ketones in good to excellent yields. rsc.orgcardiff.ac.uk This includes both benzylic and aliphatic substrates. Primary benzylic and aliphatic alcohols are generally oxidized to carboxylic acids under these conditions, likely due to the presence of water in the reaction medium, which prevents the isolation of the intermediate aldehyde. rsc.orgbeilstein-journals.orgcardiff.ac.uk The high reactivity of the 5-methoxy substituted catalyst suggests that a 4-methoxy derivative could also be highly active. chemistryviews.org

The table below summarizes the oxidation of various alcohols using the precedent catalyst, 2-iodo-N-isopropyl-5-methoxybenzamide, which provides a benchmark for the expected performance of the proposed 2-iodo-3-isopropyl-4-methoxybenzamide.

Table 1: Oxidation of Various Alcohols Catalyzed by 2-Iodo-N-isopropyl-5-methoxybenzamide (10 mol%) with Oxone® at Room Temperature. Data sourced from Yakura et al. beilstein-journals.org

Beyond alcohol oxidation, hypervalent iodine reagents are known to catalyze a range of other transformations, including oxidative C-H aminations and thioaminations of alkenes. rsc.orgnih.gov It is plausible that a 2-iodo-3-isopropyl-4-methoxybenzamide catalyst could also be adapted for such reactions, expanding its synthetic utility.

Mechanistic Investigations of Catalytic Cycles and Transition States for Derivatives

Understanding the reaction mechanism is crucial for catalyst optimization and expanding its applications. A plausible catalytic cycle for alcohol oxidation by a 2-iodo-3-isopropyl-4-methoxybenzamide catalyst can be proposed based on studies of its isomers. beilstein-journals.org

The proposed cycle is as follows:

Activation: The monovalent precatalyst A (2-iodo-3-isopropyl-4-methoxybenzamide) is first oxidized by a co-oxidant, such as peroxymonosulfate (B1194676) from Oxone®, to a high-valent iodine species. Evidence from related systems suggests the formation of a pentavalent iodine(V) species C . beilstein-journals.org

Alcohol Oxidation (I): The active iodine(V) species C reacts with an alcohol molecule (R₂CHOH), oxidizing it to a carbonyl compound (R₂C=O) and in the process is reduced to a trivalent iodine(III) species B .

Alcohol Oxidation (II) & Regeneration: The iodine(III) species B can then oxidize a second molecule of alcohol, regenerating the monovalent precatalyst A and completing the catalytic cycle. Alternatively, the iodine(III) species B can be rapidly re-oxidized back to the active iodine(V) species C by the co-oxidant.

Studies on 2-iodo-N-isopropyl-5-methoxybenzamide indicated that the high reactivity at room temperature is due to the rapid generation of the pentavalent species from its trivalent intermediate. beilstein-journals.orgchemistryviews.org The electron-donating methoxy group is believed to facilitate this key oxidation step. beilstein-journals.org

To fully validate this proposed mechanism for a new derivative, several mechanistic investigations would be essential. Kinetic studies could determine the reaction order with respect to the substrate, catalyst, and oxidant, providing insight into the rate-determining step. acs.org The kinetic isotope effect (KIE) , measured by comparing the reaction rates of deuterated and non-deuterated substrates, could clarify whether the C-H bond cleavage of the alcohol is involved in the rate-limiting step. nih.gov Furthermore, computational studies using Density Functional Theory (DFT) would be invaluable for mapping the entire energy profile of the catalytic cycle, characterizing the structures of intermediates and transition states, and elucidating the precise role of the isopropyl and methoxy substituents in influencing the catalyst's activity and selectivity. marquette.eduacs.org

Table of Mentioned Compounds

Future Research Directions and Emerging Paradigms for 3 Isopropyl 4 Methoxybenzamide Research

Design of Novel Analogs with Enhanced Specificity and Potency through Rational Drug Design

Rational drug design provides a systematic approach to optimizing lead compounds like 3-Isopropyl-4-methoxybenzamide. mlsu.ac.in This process involves making targeted molecular modifications to improve pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. mlsu.ac.innih.gov By analyzing the structure-activity relationships (SAR) of the core benzamide (B126) scaffold, researchers can design novel analogs with superior therapeutic characteristics. nih.govacs.org

Key strategies in the rational design of this compound analogs include:

Isosteric and Bioisosteric Replacements: The isopropyl and methoxy (B1213986) groups are primary candidates for modification. Replacing the isopropyl group with other alkyl or cycloalkyl groups could alter the compound's interaction with hydrophobic pockets in its target protein. mlsu.ac.in Similarly, substituting the methoxy group can influence hydrogen bonding capabilities and metabolic stability. acs.org For instance, the strategic replacement of a methyl group with a chlorine atom or an N-methyl with an N-isopropyl group has been shown to dramatically alter the biological activity of other drug molecules. mlsu.ac.in

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a more biologically active conformation, potentially increasing potency and reducing off-target effects.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD techniques can be employed to design analogs that fit precisely into the binding site. This approach was successfully used to develop potent inhibitors for targets like Trypanosoma cruzi CYP51. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. mlsu.ac.inox.ac.uk This allows for the prediction of the potency of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. mlsu.ac.in

Table 1: Hypothetical Analog Design for this compound

| Modification Site | Proposed Substitution | Rationale for Modification | Expected Outcome |

|---|---|---|---|

| 3-Isopropyl Group | Cyclopropyl, tert-Butyl | Explore binding pocket size and hydrophobicity. mlsu.ac.in | Altered potency and selectivity. |

| 4-Methoxy Group | Ethoxy, Trifluoromethoxy, Hydroxyl | Modulate hydrogen bonding, metabolic stability, and cell permeability. acs.org | Improved pharmacokinetic profile and target engagement. |

| Benzamide Ring | Introduction of Fluorine or Nitrogen (e.g., pyridine) | Alter electronic properties and metabolic weak spots. acs.org | Enhanced metabolic stability and target affinity. |

| Amide Linker | Reverse Amide, Thioamide | Change hydrogen bonding pattern and resistance to hydrolysis. | Modified bioavailability and duration of action. |

Exploration of Undiscovered Biological Pathways and Therapeutic Modalities

The full biological activity profile of this compound is likely not limited to a single target. The benzamide moiety is present in a wide range of biologically active molecules, suggesting the potential for this compound to interact with multiple biological pathways. ontosight.aiontosight.ai Future research must extend beyond primary targets to uncover novel mechanisms of action and therapeutic applications.

Methods for exploring new biological pathways include:

Phenotypic Screening: This approach involves testing the compound in cell-based or organism-based models of disease without a preconceived target. It allows for the discovery of compounds that work through novel mechanisms.

Chemoproteomics: This technique can identify the direct protein targets of a small molecule within a complex biological sample, providing an unbiased view of its interactions.

Gene Expression Profiling: By analyzing how this compound alters gene expression in cells, researchers can infer which signaling pathways and cellular processes are being modulated.

Repurposing Studies: Investigating the compound's efficacy against a wide array of diseases, from neuropsychiatric disorders to inflammatory conditions, could reveal unexpected therapeutic uses. ontosight.ai

Integration of Cheminformatics and Artificial Intelligence for Accelerated Predictive Modeling and Compound Prioritization

Key applications include:

Predictive Modeling: Machine learning (ML) and deep learning (DL) models can be trained on existing data to predict the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of novel analogs before they are synthesized. nih.govsrijitseal.com

Virtual Screening: AI algorithms can screen vast virtual libraries of compounds to identify molecules that are structurally similar to this compound or are predicted to bind to its target, identifying new starting points for optimization. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties, such as high potency and selectivity, offering innovative chemical structures that a human chemist might not conceive. nih.gov

Synthesis Planning: AI tools can assist in planning the most efficient synthetic routes for producing prioritized compounds, saving time and resources in the laboratory. nih.gov

Table 2: Application of AI and Cheminformatics in this compound Research

| Computational Tool | Application | Purpose |

|---|---|---|

| Machine Learning (e.g., Random Forest, SVM) | QSAR, ADMET Prediction | Predict activity and drug-likeness of virtual analogs to prioritize synthesis. ox.ac.uksrijitseal.com |

| Deep Learning (e.g., Neural Networks) | Bioactivity Prediction, Image Analysis | Analyze high-content screening images and predict complex biological responses. nih.gov |

| Generative AI | De Novo Molecular Design | Create novel benzamide structures with optimized properties. nih.gov |

| Molecular Docking & Simulation | Structure-Based Design | Predict binding modes and affinities of analogs to the biological target. ox.ac.uk |

Development of Advanced High-Throughput Screening (HTS) Assays for Comprehensive Compound Evaluation

High-throughput screening (HTS) is essential for testing large libraries of chemical compounds to identify those that modulate a specific biological target. ontosight.ai For this compound and its analogs, moving beyond simple binding assays to more sophisticated screening platforms is crucial for a comprehensive evaluation.

Future HTS campaigns should incorporate:

Cell-Based Assays: These assays measure a compound's effect in a more physiologically relevant environment than biochemical assays. For example, a cell-based NanoBRET assay can be used to quantify competitive displacement of a tracer from a target protein inside a living cell. nih.gov

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters (e.g., protein localization, cell morphology, viability). This provides a detailed "fingerprint" of a compound's biological effects.

Multiplexed Assays: These assays allow for the simultaneous testing of a compound against multiple targets (e.g., a panel of related kinases or receptors). This is critical for assessing the selectivity of this compound analogs.

Organoid or 3D Culture Screening: Screening in three-dimensional cell cultures or organoids offers a model that more closely mimics the complexity of native human tissue, improving the predictive value of early-stage testing.

Table 3: Comparison of High-Throughput Screening Methodologies

| Assay Type | Information Gained | Relevance to this compound |

|---|---|---|

| Biochemical HTS | Target binding affinity (e.g., IC50). acs.org | Initial assessment of potency against a purified target. |

| Cell-Based HTS | Cellular potency (e.g., EC50), permeability, cytotoxicity. nih.gov | Evaluation of activity in a more complex biological context. |

| High-Content Screening (HCS) | Subcellular activity, off-target effects, mechanism of action. | Comprehensive profiling of cellular impact and identification of potential toxicity. |

| Phenotypic HTS | Disease-modifying effects in a model system. google.com | Discovery of novel, unanticipated therapeutic applications. |

Collaborative and Multidisciplinary Research Initiatives for Translational Impact within Academic Settings

The journey of a compound from a laboratory curiosity to a therapeutic candidate is complex and requires a diverse range of expertise. Fostering collaborative and multidisciplinary research initiatives is paramount for achieving translational impact. acs.org Open science models, where data and research materials are shared freely, have proven effective in accelerating drug discovery for rare diseases and can be applied to the study of this compound. nih.gov

A successful collaborative framework would involve:

Academia-Industry Partnerships: Combining the innovative research and discovery engines of universities with the developmental expertise and resources of pharmaceutical companies.

Multidisciplinary Teams: Assembling teams of medicinal chemists, structural biologists, computational scientists, pharmacologists, and clinicians to tackle challenges from different perspectives. escholarship.org

Shared Resources and Core Facilities: Leveraging centralized facilities for high-throughput screening, structural biology, and advanced analytical chemistry to provide all collaborators with access to state-of-the-art technology.

By embracing these future directions, the scientific community can systematically and efficiently investigate the full potential of this compound, paving the way for the development of novel therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.